molecular formula C18H16O2 B6644974 2-Methoxy-6-(3-methoxyphenyl)naphthalene

2-Methoxy-6-(3-methoxyphenyl)naphthalene

Cat. No.: B6644974
M. Wt: 264.3 g/mol
InChI Key: XXDSJAMLQLDCBU-UHFFFAOYSA-N
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Description

2-Methoxy-6-(3-methoxyphenyl)naphthalene is an organic compound that belongs to the class of naphthalenes. This compound is characterized by the presence of two methoxy groups attached to a naphthalene ring system. The structure of this compound makes it an interesting subject for various chemical studies and applications.

Scientific Research Applications

2-Methoxy-6-(3-methoxyphenyl)naphthalene has a wide range of applications in scientific research, including:

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methoxy-6-(3-methoxyphenyl)naphthalene can be achieved through several methods. One common approach involves the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction. This method is known for its mild and functional group-tolerant reaction conditions . The general procedure involves the coupling of a boronic acid or ester with a halide in the presence of a palladium catalyst and a base.

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The Suzuki–Miyaura coupling reaction is often employed due to its efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

2-Methoxy-6-(3-methoxyphenyl)naphthalene undergoes various chemical reactions, including:

    Reduction: This reaction involves the addition of hydrogen to the compound, typically reducing double bonds or carbonyl groups.

    Substitution: This reaction involves the replacement of one functional group with another, such as halogenation or nitration.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).

    Substitution: Common reagents include halogens (Cl₂, Br₂) and nitrating agents (HNO₃).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield naphthoquinones, while reduction may produce dihydronaphthalenes.

Mechanism of Action

The mechanism of action of 2-Methoxy-6-(3-methoxyphenyl)naphthalene involves its interaction with specific molecular targets and pathways. The compound may exert its effects through binding to receptors, enzymes, or other biomolecules, leading to changes in cellular processes and functions. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Methoxy-6-(3-methoxyphenyl)naphthalene is unique due to its dual methoxy groups and the presence of a methoxyphenyl substituent.

Properties

IUPAC Name

2-methoxy-6-(3-methoxyphenyl)naphthalene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16O2/c1-19-17-5-3-4-13(11-17)14-6-7-16-12-18(20-2)9-8-15(16)10-14/h3-12H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XXDSJAMLQLDCBU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)C=C(C=C2)C3=CC(=CC=C3)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

The title compound was prepared by reacting 6-methoxy-2-bromonaphthalene (3.09 g, 13.0 mmol) with 3-methoxyphenylboronic acid (2.18 g, 14.3 mmol according to method A to yield 1.18 g (34%) of a white solid: mp 80° C.; 1H NMR (CDCl3): δ 3.88 (3H, s), 3.92(3H, s), 6.90 (1H, dd, J=2.17 Hz, J=7.76 Hz), 7.14-7.18 (2H, m), 7.22-7.24 (1H, m), 7.28 (1H, d, J=7.45 Hz), 7.36-7.39, (1H, m), 7.70 (1H, dd, J=1.86 Hz, J=8.70 Hz), 7.77-7.80 (2H, m), 7.96 (1H, d, J=1.24 Hz); MS (ESI) m/z 265 (M+H)+.
Quantity
3.09 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

The compound is prepared by the reaction of 2-bromo-6-methoxynaphthalene (500 mg, 2.11 mmol, 1 eq) with 3-methoxyphenylboric acid (321 mg, 2.11 mmol, 1 eq) according to method A within 22 h. Purification by column chromatography with a mixture of hexane/ethyl acetate 9/1 yields the desired product in a yield of 81% (451 mg).
Quantity
500 mg
Type
reactant
Reaction Step One
Name
3-methoxyphenylboric acid
Quantity
321 mg
Type
reactant
Reaction Step One
Yield
81%

Synthesis routes and methods III

Procedure details

Name
effective_coupling_partner
Quantity
0 mmol
Type
reactant
Reaction Step One
Quantity
0.2 mmol
Type
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Reaction Step Two
[Compound]
Name
dcype
Quantity
0.02 mmol
Type
reagent
Reaction Step Three

Synthesis routes and methods IV

Procedure details

A mixture of a mixed solvent (toluene/ethanol/water=2.5/2.5/1; 500 ml), the compound (T-2) (48.6 g, 319.6 mmol), 2-bromo-6-methoxynaphthalene (42.9 g, 181.0 mmol), 5% palladium on carbon (2.15 g), potassium carbonate (37.5 g, 271.5 mmol) and tetrabutylammonium bromide (14.6 g, 45.3 mmol) was refluxed with stirring for 15 hours under an atmosphere of nitrogen. The resulting reaction mixture was extracted with toluene (300 mL) three times, and the organic layer was washed with water. After the organic layer had been dried over anhydrous magnesium sulfate, the organic solvent was distilled off under reduced pressure. The residue was purified by silica gel chromatography (eluent: toluene), and then by recrystallization from a mixed solvent of heptane, methanol and ethyl acetate to give colorless crystals (45.0 g) of 2-methoxy-6-(3-methoxyphenyl)naphthalene (T-9).
Quantity
42.9 g
Type
reactant
Reaction Step One
Quantity
37.5 g
Type
reactant
Reaction Step One
Quantity
2.15 g
Type
catalyst
Reaction Step One
Quantity
14.6 g
Type
catalyst
Reaction Step One
Name
toluene ethanol water
Quantity
0 (± 1) mol
Type
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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